3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea
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Overview
Description
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea is a synthetic organic compound that features a benzofuran moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an appropriate catalyst.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Benzofuran-2,3-dione.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]amine: Similar structure but with an amine group instead of a urea linkage.
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]carbamate: Contains a carbamate group instead of a urea linkage.
Uniqueness
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea , identified by its CAS number 2097930-25-9, is a urea derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N2O3, with a molecular weight of 325.39 g/mol. Its structure features a benzofuran moiety and a dimethoxyphenyl group, which are significant for its interaction with biological targets.
Antitumor Activity
Research indicates that urea derivatives can exhibit antitumor effects by inducing apoptosis in cancer cells. The presence of the benzofuran structure is linked to increased cytotoxicity against certain cancer cell lines. In vitro studies have shown that related compounds can inhibit cell growth in various tumor models .
Anti-inflammatory Properties
Compounds with similar functional groups have been noted for their anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines is a potential mechanism for the observed effects in preclinical models .
The biological activity of This compound may involve multiple mechanisms:
- Enzyme Inhibition : The urea moiety can interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in inflammation and immune response.
- Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
Study 1: Antiviral Efficacy
A study investigated the antiviral activity of several urea derivatives against herpes simplex virus (HSV). Compounds structurally related to This compound demonstrated significant reductions in viral plaque formation at concentrations as low as 0.5 mg/mL .
Study 2: Antitumor Activity
In a comparative study on the cytotoxic effects of various benzofuran derivatives against breast cancer cell lines (MCF-7), one analog exhibited an IC50 value of 15 µM, indicating potent antitumor activity. This suggests that modifications to the benzofuran structure can enhance cytotoxicity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-8-7-13(9-18(17)24-2)10-20-19(22)21-11-14-12-25-16-6-4-3-5-15(14)16/h3-9,14H,10-12H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXERQFRIZOHGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2COC3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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